N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide
Description
Properties
Molecular Formula |
C11H11NO3S2 |
|---|---|
Molecular Weight |
269.3 g/mol |
IUPAC Name |
N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H11NO3S2/c1-8-4-5-9(10(13)7-8)12-17(14,15)11-3-2-6-16-11/h2-7,12-13H,1H3 |
InChI Key |
BNBDCWAJVHQJBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CS2)O |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of Aminophenols
The most direct approach involves the reaction between thiophene-2-sulfonyl chloride and 2-amino-4-methylphenol (also known as 4-methyl-2-aminophenol). This reaction proceeds via nucleophilic substitution at the sulfonyl group.
- Thiophene-2-sulfonyl chloride + 2-amino-4-methylphenol → this compound + HCl
- Base: Pyridine, triethylamine, or sodium hydroxide (to neutralize the HCl formed)
- Solvent: Dichloromethane, tetrahydrofuran, or acetone
- Temperature: 0-25°C
- Reaction time: 2-24 hours
Protection-Deprotection Strategy
For selective sulfonylation, a protection-deprotection strategy may be employed:
- Protection of the hydroxyl group of 2-amino-4-methylphenol
- Sulfonylation of the amino group with thiophene-2-sulfonyl chloride
- Deprotection of the hydroxyl group
- Silyl ethers (TMS, TBDMS)
- Benzyl ethers
- Acetyl groups
Functional Group Interconversion
Another approach involves the synthesis of a precursor sulfonamide followed by functional group interconversion:
- Preparation of N-(4-methylphenyl)thiophene-2-sulfonamide
- Selective hydroxylation at the ortho position
Detailed Synthetic Procedures
Direct Sulfonylation Method
- 2-Amino-4-methylphenol (1 equivalent)
- Thiophene-2-sulfonyl chloride (1.1 equivalents)
- Triethylamine (2 equivalents)
- Dichloromethane (anhydrous)
- Silica gel for chromatography
- Appropriate analytical grade solvents for purification
- Dissolve 2-amino-4-methylphenol in anhydrous dichloromethane in a round-bottomed flask under nitrogen atmosphere.
- Cool the solution to 0°C using an ice bath.
- Add triethylamine dropwise and stir for 15 minutes.
- Add a solution of thiophene-2-sulfonyl chloride in dichloromethane dropwise over 30 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction by thin-layer chromatography.
- Quench the reaction with water and extract with dichloromethane.
- Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.
- Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify by column chromatography using an appropriate solvent system.
Expected Yield : 65-75%
Low-Temperature Selective Sulfonylation
- 2-Amino-4-methylphenol (1 equivalent)
- Thiophene-2-sulfonyl chloride (1 equivalent)
- Pyridine (2 equivalents)
- THF (anhydrous)
- Silica gel for chromatography
- Appropriate analytical grade solvents for purification
- Dissolve 2-amino-4-methylphenol in anhydrous THF in a round-bottomed flask under nitrogen atmosphere.
- Cool the solution to -10°C using an ice-salt bath.
- Add pyridine and stir for 10 minutes.
- Prepare a solution of thiophene-2-sulfonyl chloride in THF and cool to -10°C.
- Add the sulfonyl chloride solution dropwise over 1 hour, maintaining the temperature below -5°C.
- Stir the reaction mixture at -5°C for 2 hours, then allow to warm to 0°C over 1 hour.
- Monitor the reaction by thin-layer chromatography.
- Quench the reaction with cold water and extract with ethyl acetate.
- Wash the organic layer with cold dilute HCl, cold saturated NaHCO₃, and brine.
- Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify by column chromatography using an appropriate solvent system.
Expected Yield : 70-80%
Purification and Characterization
Purification Techniques
- Stationary phase: Silica gel (60-120 mesh)
- Mobile phase: Gradient elution with hexane/ethyl acetate or dichloromethane/methanol
- Solvent systems: Ethanol/water, acetone/hexane, or ethyl acetate/hexane
Characterization Methods
- ¹H NMR (expected signals):
- Thiophene protons: δ 7.0-8.0 ppm (3H, multiplets)
- Aromatic protons of phenyl ring: δ 6.5-7.5 ppm (3H, multiplets)
- Methyl protons: δ 2.0-2.5 ppm (3H, singlet)
- NH proton: δ 8.0-10.0 ppm (1H, broad singlet)
- OH proton: δ 9.0-11.0 ppm (1H, broad singlet)
¹³C NMR (expected signals):
- Thiophene carbons: δ 125-140 ppm
- Phenyl carbons: δ 115-155 ppm
- Methyl carbon: δ 20-25 ppm
IR Spectroscopy (expected bands):
- O-H stretching: 3300-3600 cm⁻¹
- N-H stretching: 3200-3400 cm⁻¹
- S=O stretching: 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹
- Aromatic C=C stretching: 1450-1600 cm⁻¹
-
- Molecular ion peak at m/z 269
- Fragmentation pattern characteristic of sulfonamides
Analytical Considerations
Purity Assessment
The purity of synthesized this compound can be assessed using:
-
- Column: C18 reverse phase
- Mobile phase: Acetonitrile/water gradient
- Detection: UV at 254 nm
-
- Theoretical values: C (49.06%), H (4.12%), N (5.20%), S (23.80%), O (17.82%)
Stability Considerations
During preparation and storage, consider the following stability factors:
- Sensitivity to strong oxidizing agents
- Potential hydrolysis under strongly acidic or basic conditions
- Light sensitivity (store in amber containers)
- Recommended storage temperature: 2-8°C
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and potentially increase yields:
- Mix 2-amino-4-methylphenol, thiophene-2-sulfonyl chloride, and a base in an appropriate solvent in a microwave reaction vessel.
- Irradiate at 80-100°C for 10-15 minutes.
- Process and purify as described in conventional methods.
- Reduced reaction time (minutes vs. hours)
- Potentially higher yields
- Reduced side reactions
Solid-Phase Synthesis
For library generation or scale-up purposes, solid-phase synthesis may be considered:
- Immobilize 2-amino-4-methylphenol on a suitable resin
- Perform sulfonylation with thiophene-2-sulfonyl chloride
- Cleave the product from the resin
- Simplified purification
- Potential for automation
- Suitability for parallel synthesis
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert sulfonamides to amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide involves its interaction with molecular targets such as carbonic anhydrase enzymes. The sulfonamide group binds to the active site of the enzyme, inhibiting its activity. This inhibition can affect various physiological processes, making the compound a potential therapeutic agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s hydroxyl and methyl groups on the phenyl ring differentiate it from analogs with halogens (Cl, Br), propargyl, or cyclohexanone substituents. Key comparisons include:
Key Observations :
Yield Trends :
Spectral Characterization
IR and NMR data from analogs provide benchmarks for the target compound:
Infrared Spectroscopy (IR):
- C=S Stretch : Observed at 1243–1258 cm⁻¹ in hydrazinecarbothioamides () .
- NH Stretch : Detected at 3150–3414 cm⁻¹, consistent across sulfonamides .
- Absence of C=O : Confirms cyclization in triazoles (), but irrelevant for the target compound .
Nuclear Magnetic Resonance (NMR):
Biological Activity
N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Overview of Biological Activity
This compound belongs to the class of sulfonamides, which are known for their wide-ranging pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the thiophene ring and the sulfonamide group contributes to its biological efficacy.
-
Carbonic Anhydrase Inhibition :
- Sulfonamides are known to inhibit carbonic anhydrases (CAs), enzymes that play a crucial role in regulating pH and fluid balance. For instance, compounds similar to this compound have shown selective inhibition of mitochondrial carbonic anhydrases, which could lead to potential applications in treating obesity and related metabolic disorders .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
1. Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several thiophene-based compounds, including this compound. The results indicated that this compound had a notable MIC against E. coli, comparable to established antibiotics .
2. Inhibition of Carbonic Anhydrases
Research has shown that thiophene sulfonamides can selectively inhibit different isoforms of carbonic anhydrases, with implications for treating conditions like glaucoma and other diseases characterized by elevated intraocular pressure . The specific inhibition profile of this compound could be explored further for therapeutic applications.
Table 1: Biological Activities of this compound
Q & A
Q. What synthetic strategies are recommended for preparing N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide, and how can purity be validated?
Methodological Answer: Synthesis typically involves coupling thiophene-2-sulfonyl chloride with 2-hydroxy-4-methylaniline under basic conditions (e.g., pyridine or triethylamine). Key steps include:
- Sulfonamide Formation : React the sulfonyl chloride with the aniline derivative in anhydrous dichloromethane at 0–5°C, followed by gradual warming to room temperature .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.
- Characterization : Validate purity via HPLC (≥98% by reverse-phase C18 column) and confirm structure using -/-NMR (e.g., aromatic protons at δ 6.8–7.5 ppm, sulfonamide S=O peaks in IR at ~1350–1150 cm) .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
Methodological Answer:
- Solubility Screening : Test in DMSO (primary solvent), PBS, or ethanol using nephelometry or UV-Vis spectroscopy. For aqueous stability, monitor degradation via HPLC over 24–72 hours at 37°C .
- Stability in Biological Media : Incubate the compound in cell culture medium (e.g., DMEM + 10% FBS) and analyze by LC-MS to detect hydrolysis or metabolite formation .
Q. What in vitro assays are suitable for initial evaluation of bioactivity (e.g., antimicrobial, CNS targets)?
Methodological Answer:
- Antimicrobial Activity : Use microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- CNS Targets : Screen for GPCR modulation (e.g., 5-HT, dopamine receptors) via radioligand binding assays using -ligands in transfected HEK293 membranes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s potency against T-type Ca2+^{2+}2+ channels?
Methodological Answer:
- Analog Design : Introduce substituents on the thiophene ring (e.g., halogens, methyl groups) or modify the hydroxy-phenyl group (e.g., trifluoromethyl, nitro derivatives) to enhance steric/electronic interactions .
- Functional Assays : Use patch-clamp electrophysiology in HEK293 cells expressing Cav3.2 channels to measure IC values. Compare with reference blockers like mibefradil .
- Data Interpretation : Correlate substituent electronegativity with inhibitory potency; e.g., electron-withdrawing groups may enhance sulfonamide hydrogen-bonding to channel residues .
Q. How can conflicting data on neuroprotective efficacy in traumatic brain injury (TBI) models be resolved?
Methodological Answer:
- Model Optimization : Standardize TBI protocols (e.g., controlled cortical impact vs. fluid percussion) and ensure consistent compound dosing (e.g., intraperitoneal vs. intracerebroventricular) .
- Biomarker Analysis : Quantify microglial activation (Iba1 staining) and neuronal apoptosis (TUNEL assay) across studies. Use RNA-seq to identify miRNA regulators (e.g., miR-155) affected by the compound .
- Dose-Response Curves : Perform in vivo studies with escalating doses (1–50 mg/kg) to identify therapeutic windows and off-target effects (e.g., cytochrome P450 inhibition) .
Q. What computational methods predict binding modes to gamma-secretase or other enzymatic targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with gamma-secretase (PDB: 8US). Focus on sulfonamide oxygen interactions with catalytic aspartate residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen-bond occupancy and hydrophobic contacts with the enzyme’s active site .
- Validation : Cross-reference predictions with mutagenesis data (e.g., D257A mutants in gamma-secretase) to confirm critical binding residues .
Q. How can researchers address discrepancies in cytotoxicity profiles across cancer cell lines?
Methodological Answer:
- Panel Testing : Screen against NCI-60 cell lines to identify lineage-specific sensitivity (e.g., leukemia vs. solid tumors). Use MTT assays with 72-hour exposure .
- Mechanistic Studies : Perform RNA interference (siRNA) targeting putative targets (e.g., Bcl-2 for apoptosis) to confirm on-pathway effects.
- Resistance Profiling : Culture resistant sublines (e.g., via gradual dose escalation) and perform whole-exome sequencing to identify mutations in drug-efflux pumps (e.g., ABCB1) .
Q. What strategies improve metabolic stability for in vivo pharmacokinetic studies?
Methodological Answer:
- Prodrug Design : Mask the phenolic -OH group with acetyl or PEGylated moieties to reduce Phase II glucuronidation .
- PK/PD Analysis : Administer the compound intravenously (1 mg/kg) in rodents and collect plasma/brain samples at 0–24 hours. Quantify via LC-MS/MS and calculate AUC, , and BBB penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
